Dibenzo[b,d]selenophen-3-ylboronic acid
Description
Dibenzo[b,d]selenophen-3-ylboronic acid is a heterocyclic boronic acid derivative featuring a fused dibenzoselenophene core. The substitution of selenium in place of oxygen or sulfur alters electronic properties, polarizability, and reactivity, making it a candidate for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C12H9BO2Se |
|---|---|
Molecular Weight |
274.98 g/mol |
IUPAC Name |
dibenzoselenophen-3-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H |
InChI Key |
UTIVOHBGCXNZKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3[Se]2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction of dibenzo[b,d]selenophene with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for Dibenzo[b,d]selenophen-3-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]selenophen-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenophene ring to selenol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Dibenzo[b,d]selenophen-3-ylboronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Research into its use in drug development, particularly for its potential anticancer properties.
Industry: Utilized in the synthesis of materials for organic electronics and other advanced materials.
Mechanism of Action
The mechanism by which Dibenzo[b,d]selenophen-3-ylboronic acid exerts its effects primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the selenophene ring, which can stabilize the transition state and improve reaction efficiency .
Comparison with Similar Compounds
Structural Analogs: Chalcogen Variants
The chalcogen analogs (O, S, Se) of dibenzo[b,d]heterophen-3-ylboronic acids share a fused aromatic backbone but differ in atomic size, electronegativity, and conjugation effects.
Key Observations :
- Electron Density: Selenium’s lower electronegativity (2.55 vs.
- Steric Effects : The larger selenium atom may influence steric interactions in cross-coupling reactions, though this remains speculative without direct data.
Reactivity in Cross-Coupling Reactions
Evidence from heteroarylboronic acids (e.g., benzofuran-2-ylboronic acid, dibenzo[b,d]thiophen-3-ylboronic acid) shows their utility in copper-mediated trifluoromethyltelluration reactions, yielding products in 66–83% efficiency .
Hypothetical Reactivity Trends :
- Suzuki-Miyaura Coupling : Thiophene analogs exhibit robust coupling efficiency; selenium derivatives may require adjusted conditions due to steric bulk.
- Oxidative Stability : Boronic acids with electron-rich cores (e.g., furan) are prone to protodeboronation; selenium’s electron-donating nature might mitigate this issue.
OLED Technology
Dibenzo[b,d]furan-3-ylboronic acid is a key intermediate in OLEDs due to its rigid, conjugated structure and efficient hole-transport properties . The selenium variant could offer:
- Reduced Bandgap : Enhanced π-conjugation from selenium’s larger atomic orbitals might lower energy barriers in electroluminescence.
- Thermal Stability : Selenium-containing compounds often exhibit higher thermal stability, advantageous for device longevity.
Host-Guest Chemistry
Macrocycles like dibenzo[b,f]oxepines demonstrate host-guest properties for drug delivery .
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